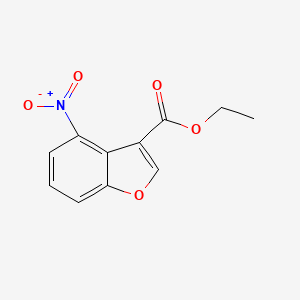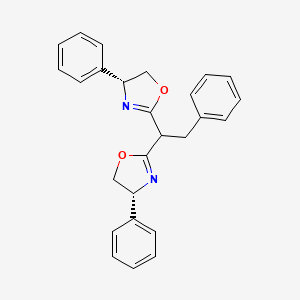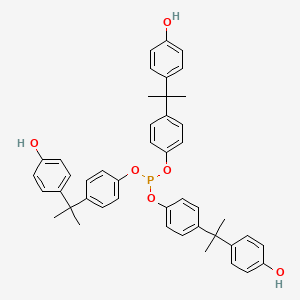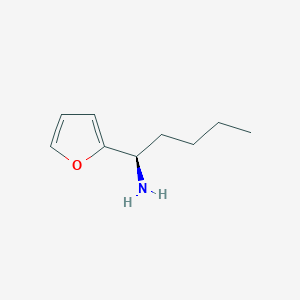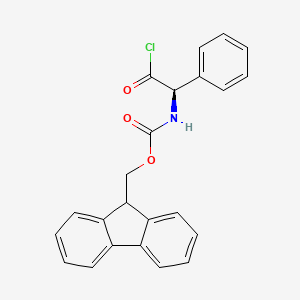
Fmoc-D-Phg-Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Phg-Cl: is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) derivatives. It is specifically a derivative of D-phenylglycine, which is an amino acid. The Fmoc group is commonly used as a protecting group in peptide synthesis due to its stability and ease of removal under basic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Phg-Cl typically involves the reaction of D-phenylglycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction is carried out under basic conditions, often using a base such as sodium bicarbonate or pyridine in a solvent like dioxane or dichloromethane . The reaction proceeds through the nucleophilic attack of the amine group of D-phenylglycine on the carbonyl carbon of Fmoc-Cl, resulting in the formation of this compound and the release of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of ultrasonication has been reported to enhance the reaction rate and yield . Additionally, the reaction can be carried out in a two-phase solvent system to facilitate the separation of the product from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-D-Phg-Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: this compound can be used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-D-Phg-Cl is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amine functionality of amino acids . This allows for the stepwise assembly of peptides on a solid support.
Biology and Medicine: In biological and medical research, this compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as potential drug candidates or as tools for studying protein-protein interactions .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its use in SPPS allows for the efficient production of high-purity peptides .
Mecanismo De Acción
The mechanism of action of Fmoc-D-Phg-Cl primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during the coupling reactions. It is removed under basic conditions, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the selective deprotection of the amine group without affecting other functional groups in the peptide .
Comparación Con Compuestos Similares
Fmoc-L-phenylglycine (Fmoc-L-Phg-Cl): Similar to Fmoc-D-Phg-Cl but derived from the L-isomer of phenylglycine.
Fmoc-L-α-phenylglycine (Fmoc-L-α-Phg-Cl): Another derivative of phenylglycine with similar properties.
Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) which can impart different biological activities compared to its L-isomer counterparts . This stereochemistry can be crucial in the synthesis of peptides that require specific chiral centers for their biological function .
Propiedades
Fórmula molecular |
C23H18ClNO3 |
|---|---|
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C23H18ClNO3/c24-22(26)21(15-8-2-1-3-9-15)25-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,25,27)/t21-/m1/s1 |
Clave InChI |
OOKPLZJDPAOXFM-OAQYLSRUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)

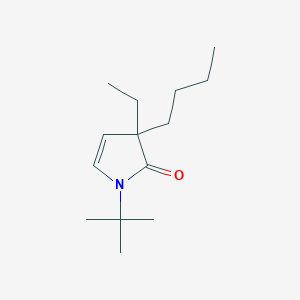
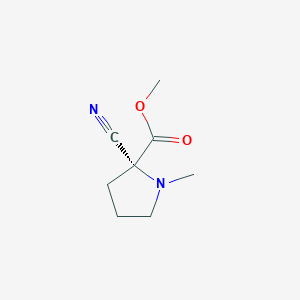
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
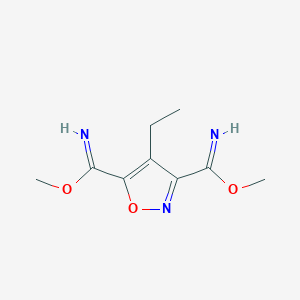
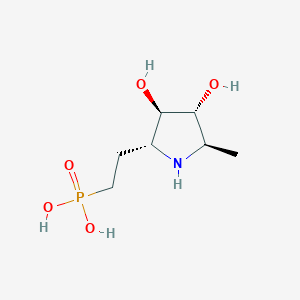

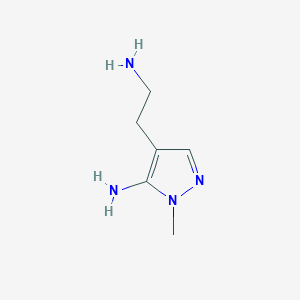
![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)
